Penicillamine-d3 chemical properties and stability
Penicillamine-d3 chemical properties and stability
An In-depth Technical Guide to the Chemical Properties and Stability of Penicillamine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Penicillamine-d3. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies utilizing this isotopically labeled compound.
Core Chemical Properties
Penicillamine-d3 is the deuterium-labeled version of D-Penicillamine.[1] It is primarily utilized as an internal standard for the quantification of D-penicillamine in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2] The incorporation of deuterium atoms results in a higher mass-to-charge ratio, allowing for clear differentiation from the unlabeled analyte during mass spectrometric analysis.
Physicochemical Data
The fundamental physicochemical properties of Penicillamine-d3 are summarized in the table below. These properties are crucial for understanding its behavior in various analytical and biological systems.
| Property | Value | Reference |
| Formal Name | 3-mercapto-D-valine-4,4,4-d3 | [2] |
| Synonyms | D-Penicillamine-d3, β-Thiovaline-d3 | [2] |
| CAS Number | 2925655-01-0 | [2] |
| Molecular Formula | C₅H₈D₃NO₂S | [2] |
| Molecular Weight | 152.2 g/mol | [2] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [2] |
| Appearance | Fine, white or practically white, crystalline powder | [3] |
| Odor | Slight characteristic odor | [3] |
| Taste | Slightly bitter | [3] |
| Melting Point | ~198.5 °C (decomposes) | [3][4] |
| Solubility | Freely soluble in water; slightly soluble in alcohol; insoluble in ether and chloroform. | [2][3] |
| Optical Rotation | Specific Optical Rotation: -63° at 25°C/D | [3] |
Stability and Storage
Proper handling and storage are critical to maintain the integrity and purity of Penicillamine-d3.
Storage and Shelf Life
The recommended storage conditions and observed stability are detailed below.
| Parameter | Recommendation/Observation | Reference |
| Storage Temperature | -20°C | [2] |
| Shipping Conditions | Room temperature in the continental US; may vary elsewhere. | [1][2] |
| Long-term Stability | ≥ 4 years (when stored at -20°C) | [2] |
| General Stability | Relatively stable in both light and air. | [3] |
| Hygroscopicity | Hygroscopic; requires protection from moisture. | [4] |
Degradation Pathways
The primary degradation pathway for penicillamine is oxidation.[4] The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of penicillamine disulfide. This process can occur spontaneously in the presence of air.[4] It is crucial to store Penicillamine-d3 in a well-sealed container to minimize exposure to air and moisture.
Mechanism of Action of Parent Compound (D-Penicillamine)
While Penicillamine-d3's primary role is as an analytical standard, understanding the mechanism of the parent compound, D-penicillamine, is essential context for its application. D-penicillamine has three main biochemical reactions: metal chelation, sulfhydryl-disulfide exchange, and immunomodulation.[5]
Metal Chelation
D-penicillamine is a potent chelating agent, particularly for copper.[6][7] This is the basis for its use in treating Wilson's disease, a genetic disorder leading to copper accumulation.[7] Penicillamine forms a stable complex with copper, facilitating its excretion in the urine.[6][7] In vitro studies suggest that one atom of copper combines with two molecules of penicillamine.[6]
Caption: Chelation of excess copper by D-Penicillamine for renal excretion.
Disulfide Interchange
In the treatment of cystinuria, a condition characterized by high levels of the amino acid cystine in the urine, D-penicillamine acts through disulfide interchange.[6][8] It reacts with cystine to form a penicillamine-cysteine mixed disulfide, which is significantly more soluble than cystine and is readily excreted.[6]
Caption: D-Penicillamine facilitates the excretion of cystine via disulfide exchange.
Immunomodulation
In rheumatoid arthritis, D-penicillamine is thought to act as an immunomodulator.[6] Its mechanism is not fully understood but appears to involve the depression of T-cell activity, a decrease in interleukin-1 (IL-1), and inhibition of macrophage function.[4][6]
Experimental Protocols
Penicillamine-d3 is an essential tool for the accurate quantification of D-penicillamine in complex biological matrices. Below is a generalized protocol for its use as an internal standard in an LC-MS/MS assay.
Quantification of D-Penicillamine using Penicillamine-d3 by LC-MS/MS
This method is based on the principle of isotope dilution mass spectrometry, providing high accuracy and precision.
Objective: To determine the concentration of D-penicillamine in a biological sample (e.g., plasma, urine).
Materials:
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D-Penicillamine analytical standard
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Penicillamine-d3 (internal standard)
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Biological matrix (e.g., plasma)
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Protein precipitation agent (e.g., acetonitrile, methanol)
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HPLC-grade water and solvents
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Formic acid or other mobile phase modifier
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LC-MS/MS system
Procedure:
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Preparation of Standards:
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Prepare a stock solution of D-penicillamine and Penicillamine-d3 in a suitable solvent (e.g., water).
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Create a series of calibration standards by spiking known concentrations of D-penicillamine into the biological matrix.
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Prepare quality control (QC) samples at low, medium, and high concentrations.
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-
Sample Preparation:
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To an aliquot of the unknown sample, calibration standards, and QC samples, add a fixed amount of the Penicillamine-d3 internal standard solution.
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Vortex mix the samples.
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Add a protein precipitation agent (e.g., 3 volumes of acetonitrile) to precipitate proteins.
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Vortex mix vigorously and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for analysis.
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-
LC-MS/MS Analysis:
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Chromatography: Inject the prepared samples onto a suitable reversed-phase HPLC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to achieve chromatographic separation.
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Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
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Monitor a specific precursor-to-product ion transition for D-penicillamine.
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Monitor the corresponding mass-shifted precursor-to-product ion transition for Penicillamine-d3.
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-
-
Data Analysis:
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Calculate the peak area ratio of the D-penicillamine analyte to the Penicillamine-d3 internal standard for all samples.
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Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of D-penicillamine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Experimental workflow for quantifying D-penicillamine using Penicillamine-d3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Penicillamine | C5H11NO2S | CID 5852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. D-penicillamine: chemistry and clinical use in rheumatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Penicillamine? [synapse.patsnap.com]
- 8. Penicillamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
